Benzyl (5-hydroxyadamantan-2-yl)carbamate
Description
Benzyl (5-hydroxyadamantan-2-yl)carbamate is an organic compound with the molecular formula C18H23NO3 It is a derivative of carbamic acid and features a benzyl group attached to a 5-hydroxyadamantan-2-yl moiety
Properties
Molecular Formula |
C18H23NO3 |
|---|---|
Molecular Weight |
301.4 g/mol |
IUPAC Name |
benzyl N-(5-hydroxy-2-adamantyl)carbamate |
InChI |
InChI=1S/C18H23NO3/c20-17(22-11-12-4-2-1-3-5-12)19-16-14-6-13-7-15(16)10-18(21,8-13)9-14/h1-5,13-16,21H,6-11H2,(H,19,20) |
InChI Key |
KYWFZHUEQZQMJM-UHFFFAOYSA-N |
Canonical SMILES |
C1C2CC3CC(C2)(CC1C3NC(=O)OCC4=CC=CC=C4)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzyl (5-hydroxyadamantan-2-yl)carbamate typically involves the reaction of benzyl chloroformate with 5-hydroxyadamantan-2-amine. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion .
Industrial Production Methods
Industrial production of this compound can be achieved through a similar synthetic route but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product can be carried out using techniques such as recrystallization or chromatography to obtain a high-purity compound .
Chemical Reactions Analysis
Types of Reactions
Benzyl (5-hydroxyadamantan-2-yl)carbamate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The carbamate group can be reduced to form an amine.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a suitable catalyst.
Major Products Formed
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of a primary or secondary amine.
Substitution: Formation of various substituted benzyl derivatives.
Scientific Research Applications
Benzyl (5-hydroxyadamantan-2-yl)carbamate has a wide range of applications in scientific research:
Chemistry: Used as a protecting group for amines in peptide synthesis.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including antiviral and anticancer activities.
Industry: Utilized in the synthesis of advanced materials and polymers.
Mechanism of Action
The mechanism of action of benzyl (5-hydroxyadamantan-2-yl)carbamate involves its interaction with specific molecular targets and pathways. The carbamate group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to the inhibition or modulation of their activity. This interaction can affect various cellular processes and pathways, contributing to the compound’s biological effects .
Comparison with Similar Compounds
Similar Compounds
Benzyl carbamate: A simpler analog with a similar structure but lacking the adamantane moiety.
5-Hydroxyadamantan-2-yl carbamate: Similar structure but without the benzyl group.
Uniqueness
Benzyl (5-hydroxyadamantan-2-yl)carbamate is unique due to the presence of both the benzyl and 5-hydroxyadamantan-2-yl groups. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research applications .
Biological Activity
Benzyl (5-hydroxyadamantan-2-yl)carbamate is a carbamate derivative that has garnered attention in medicinal chemistry for its potential biological activities. This article provides an overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
This compound is characterized by its unique adamantane core, which is known for its stability and ability to interact with biological targets. The compound can be represented by the following chemical structure:
The biological activity of this compound primarily involves interactions with various molecular targets, including enzymes and receptors. Notably, carbamates often exhibit inhibitory effects on acetylcholinesterase (AChE), impacting neurotransmitter regulation and leading to potential therapeutic effects in neurodegenerative diseases.
Inhibition of Acetylcholinesterase
Carbamates are known to reversibly inhibit AChE, resulting in increased levels of acetylcholine at synapses. This mechanism is crucial for enhancing cholinergic signaling, which is beneficial in conditions such as Alzheimer's disease .
Antimicrobial Activity
Recent studies have demonstrated that compounds similar to this compound exhibit significant antimicrobial properties. For instance, a series of 3-benzyl-5-hydroxyphenyl carbamates showed promising inhibitory activity against Mycobacterium tuberculosis strains, suggesting potential applications in treating tuberculosis .
| Compound | MIC (μg/mL) | Cytotoxicity (A549 Cell Line) |
|---|---|---|
| 3i | 0.625 | Moderate |
| 3l | 6.25 | Moderate |
Cytotoxicity and Safety Profile
The cytotoxic effects of this compound have been assessed using various cancer cell lines. The compound displayed moderate cytotoxicity against A549 cells, indicating the need for further investigation into its safety profile before clinical application .
Case Studies
- Antitubercular Activity : A study highlighted the effectiveness of a related carbamate class against multidrug-resistant M. tuberculosis strains. Compounds demonstrated MIC values ranging from 0.625 to 6.25 μg/mL, showcasing their potential as new antitubercular agents .
- Neuroprotective Effects : Research into the neuroprotective properties of carbamates indicates that they may help mitigate neurodegeneration through AChE inhibition. This suggests a dual action where they enhance cholinergic transmission while potentially providing protective effects against neuronal damage .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
